1-Chloro-2,3-dimethoxybenzene
Overview
Description
1-Chloro-2,3-dimethoxybenzene (1-Cl-2,3-DMB) is an organic compound that belongs to the family of aromatic compounds called phenylenes. It is a colorless, crystalline solid with a melting point of 117-118°C and a boiling point of 260-262°C. It is soluble in most organic solvents, such as benzene, toluene, and xylene, and is insoluble in water. 1-Cl-2,3-DMB has a wide range of applications in organic synthesis and is used in the production of various pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other organic compounds.
Scientific Research Applications
Molecular Structure and Conformational Analysis
- Gas-Phase Electron Diffraction and Quantum Chemical Calculations : The molecular structure and conformational properties of dimethoxybenzene derivatives, such as 1,3-dimethoxybenzene, have been explored using gas-phase electron diffraction and quantum chemical calculations. These studies help understand the geometrical parameters and stable conformers of such compounds, which are crucial in various chemical and pharmaceutical applications (Dorofeeva et al., 2010).
Synthesis Improvement
- Enhancing Synthesis Techniques : Research has been conducted on improving the synthesis of dimethoxybenzene variants. For example, the synthesis of 1,2-dimethoxybenzene from chloromethane combined with pyrocatechol has been optimized in terms of factors like ratio, pressure, and catalyst use. Such research is pivotal for efficient and cost-effective production in industrial chemistry (Guo Jian-ping, 2005).
Bromination and Conversion
- Regioselective Bromination : Studies on the regioselective bromination of dimethoxybenzene derivatives have been conducted, leading to the synthesis of novel bromination products and sulfur-functionalized quinones. This research is significant in the field of organic synthesis and the development of new chemical entities (Aitken et al., 2016).
Acetylation Processes
- Acetylation with Acidic Zeolites : The acetylation of dimethoxybenzenes with acetic anhydride in the presence of acidic zeolites has been studied. This research offers insights into selective formation of dimethoxyacetophenones and contributes to the field of catalysis and material science (Moreau et al., 2000).
Energy Storage Applications
- Use in Non-aqueous Redox Flow Batteries : Research into 1,4-dimethoxybenzene derivatives for use as catholytes in non-aqueous redox flow batteries has been conducted. These studies aim to improve the chemical stability of these materials, thereby enhancing the efficiency and durability of energy storage systems (Jingjing Zhang et al., 2017).
Complexation and Polymerization Studies
- Synthesis and Complexation of Polymers : Research includes the synthesis of polymers and their complexation, as seen in the study of pillar[5]arene dimers and their interaction with n-octyltrimethyl ammonium hexafluorophosphate. Such studies are significant in polymer chemistry and material science (Binyuan Xia et al., 2011).
properties
IUPAC Name |
1-chloro-2,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXMPHTZGGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238079 | |
Record name | 1-Chloro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-dimethoxybenzene | |
CAS RN |
90282-99-8 | |
Record name | 1-Chloro-2,3-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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